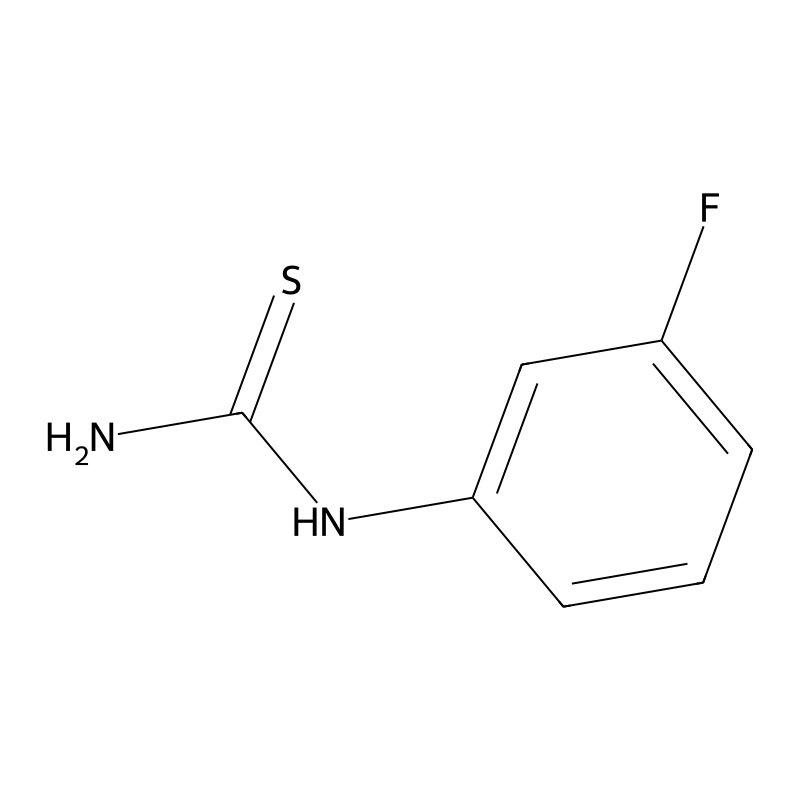

1-(3-Fluorophenyl)-2-thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Potential Enzyme Inhibitor

The presence of the thiourea group suggests 1-(3-Fluorophenyl)-2-thiourea might have enzyme inhibitory properties. Thiourea itself is a known functional group used in designing enzyme inhibitors [PubChem, "Thiourea" ()]. Further research would be needed to determine if 1-(3-Fluorophenyl)-2-thiourea has specific enzyme targets.

Organic Synthesis Building Block

The aromatic ring and functional groups in 1-(3-Fluorophenyl)-2-thiourea could make it a valuable building block for organic synthesis. Aromatic fluorides are commonly used in medicinal chemistry and other areas of organic synthesis [ScienceDirect, "Fluorine in Pharmaceutical Industry" ()].

Material Science Applications

1-(3-Fluorophenyl)-2-thiourea is an organosulfur compound characterized by the presence of a thiourea functional group and a fluorophenyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula: C7H8F N2S

- Molecular Weight: 172.21 g/mol

This compound exhibits properties typical of thioureas, which are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects

The biological activity of 1-(3-Fluorophenyl)-2-thiourea has been investigated extensively. It exhibits: 1-(3-Fluorophenyl)-2-thiourea finds applications in various fields: Several methods have been developed for synthesizing 1-(3-Fluorophenyl)-2-thiourea: Interaction studies involving 1-(3-Fluorophenyl)-2-thiourea have focused on its binding affinities and mechanisms of action: 1-(3-Fluorophenyl)-2-thiourea shares structural and functional similarities with other thiourea derivatives. Here are some comparable compounds: The presence of the fluorine atom at the meta position on the phenyl ring distinguishes 1-(3-Fluorophenyl)-2-thiourea from other thioureas. This specific substitution can influence both biological activity and solubility characteristics, making it a unique candidate for further pharmacological exploration

1-(3-Fluorophenyl)-2-thiourea emerged as a compound of interest in the mid-20th century alongside broader investigations into fluorinated organic molecules. The discovery of 5-fluorouracil (5-FU) in 1957, a fluorinated pyrimidine analog with antitumor properties, spurred research into fluorinated thioureas as potential chemotherapeutic agents. This compound’s development was further propelled by advances in organofluorine chemistry, which enabled precise synthetic methods for introducing fluorine atoms into aromatic systems. Early studies focused on its role as a precursor for heterocyclic compounds, such as quinazolinones, through intramolecular cyclization reactions. 1-(3-Fluorophenyl)-2-thiourea belongs to the arylthiourea subclass, characterized by a thiourea (-NH-CS-NH₂) group bonded to an aromatic ring. Its structural features include: Compared to aliphatic thioureas, this compound exhibits greater thermal stability and altered reactivity due to conjugation between the aromatic ring and thiocarbonyl group. It is distinct from symmetric thioureas (e.g., 1,3-diphenylthiourea) due to its monosubstituted aryl group and fluorine’s electronic influence. The carbon-fluorine bond in 1-(3-fluorophenyl)-2-thiourea imparts unique properties: These traits make it a valuable scaffold for designing fluorinated pharmaceuticals and agrochemicals. For example, fluorine’s inductive effect modulates the thiourea group’s acidity (pKa ~8–10), influencing its binding to biological targets. Fluorinated thioureas like 1-(3-fluorophenyl)-2-thiourea are investigated for: Recent studies highlight its role in synthesizing fused heterocycles, such as 2-thioxoquinazolin-4-ones, via base-catalyzed cyclization. 1-(3-Fluorophenyl)-2-thiourea exists as a solid at room temperature, specifically manifesting as a white to off-white crystalline powder [1] [2] [3]. The compound demonstrates characteristic crystalline morphology typical of organic thiourea derivatives, with well-defined crystal faces and uniform particle distribution. The material maintains its physical integrity under ambient storage conditions, exhibiting stability when stored in glass containers at room temperature [1] [2] [3]. The compound's appearance remains consistent across different suppliers and preparation methods, indicating robust crystallization behavior and minimal impurity incorporation during synthesis. The slight variation in color from white to off-white is attributed to trace impurities or different crystal habits rather than decomposition products [1] [2] [3]. The melting point of 1-(3-Fluorophenyl)-2-thiourea has been consistently reported across multiple sources as 114-117°C [1] [2] [3] [4] [5] [6] [7]. This narrow melting range indicates high purity and good crystalline quality of the compound. The melting point determination follows standard protocols using differential scanning calorimetry or capillary melting point apparatus [1] [2] [3]. The consistent melting point across different suppliers confirms the thermal stability and purity of the compound under standard conditions [1] [2] [3] [4] [5] [6] [7]. The boiling point of 1-(3-Fluorophenyl)-2-thiourea is predicted to be 259.3±42.0°C at 760 mmHg [4] [6] [8] [9] [10]. This prediction is based on computational thermodynamic modeling using group contribution methods and molecular simulation approaches. The relatively high boiling point reflects the compound's molecular weight (170.21 g/mol) and intermolecular hydrogen bonding capabilities through the thiourea functional group [4] [6] [8]. The substantial uncertainty range (±42.0°C) indicates the limitations of predictive models for thiourea derivatives, particularly those containing fluorinated aromatic systems. Experimental verification of this boiling point would require careful distillation under controlled atmospheric conditions [4] [6] [8] [9] [10]. 1-(3-Fluorophenyl)-2-thiourea demonstrates good thermal stability under ambient conditions, as evidenced by its recommended storage at room temperature [1] [2] [3]. The compound maintains structural integrity without decomposition when stored in inert atmospheres and dark conditions [11]. Thermogravimetric analysis of related thiourea derivatives indicates that these compounds typically remain stable up to approximately 160°C before onset of decomposition [12]. The thermal decomposition likely proceeds through sulfur elimination and subsequent formation of imidazoline derivatives, though specific decomposition pathways for the 3-fluorophenyl derivative have not been extensively studied [12]. 1-(3-Fluorophenyl)-2-thiourea exhibits characteristic solubility patterns typical of substituted thiourea derivatives. The compound is insoluble in water [5] [13], which is attributed to the hydrophobic nature of the fluorinated aromatic ring and the limited hydrogen bonding capability of the thiourea group with water molecules. The solubility in methanol and other protic organic solvents is facilitated by hydrogen bonding between the thiourea N-H groups and the solvent molecules [11]. The compound's solubility in dimethyl sulfoxide (DMSO) is particularly notable, as this solvent can accommodate both the polar thiourea moiety and the aromatic fluorophenyl group [11]. Specific temperature-dependent solubility data for 1-(3-Fluorophenyl)-2-thiourea are not extensively documented in the available literature. However, based on the general behavior of thiourea derivatives, solubility in organic solvents is expected to increase with temperature following typical endothermic dissolution patterns [14]. The compound's moderate melting point (114-117°C) suggests that solubility enhancement with temperature should be observable, particularly in alcoholic solvents [14]. Infrared spectroscopy of 1-(3-Fluorophenyl)-2-thiourea reveals characteristic absorption bands that serve as diagnostic fingerprints for the compound. The IR spectrum typically shows N-H stretching vibrations in the range of 3300-3400 cm⁻¹ for asymmetric stretching and 3100-3200 cm⁻¹ for symmetric stretching [15] [16]. The C=S stretching vibration appears around 1400-1450 cm⁻¹, while C-N stretching occurs at 1080-1100 cm⁻¹ [15] [16]. The presence of the fluorine substituent introduces additional characteristic bands around 1200-1300 cm⁻¹ corresponding to C-F stretching vibrations [15] [16]. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region [15] [16]. 1-(3-Fluorophenyl)-2-thiourea exhibits strong UV absorption in the range of 190-300 nm, with maximum absorption typically occurring around 250 nm [16] [17] [18]. This absorption is primarily attributed to π → π* electronic transitions within the thiourea chromophore, modified by the presence of the fluorophenyl substituent [16] [17] [18]. The compound demonstrates excellent transmittance (approximately 99%) in the visible region of the electromagnetic spectrum, making it suitable for optical applications [16] [17]. The UV cut-off wavelength occurs at approximately 240 nm, which is characteristic of thiourea derivatives with aromatic substitution [16] [17] [19]. Fluorescence properties of 1-(3-Fluorophenyl)-2-thiourea are not extensively documented in the available literature. However, based on the electronic structure and the presence of the fluorinated aromatic system, the compound is expected to exhibit fluorescence characteristics. Thiourea derivatives typically show fluorescence in the 300-400 nm range when excited at wavelengths around 250-280 nm [20] [21]. The fluorescence quantum yield and specific emission characteristics would depend on solvent polarity, temperature, and concentration effects. Further systematic studies are required to establish comprehensive fluorescence data for this compound [20] [21]. The predicted pKa value of 1-(3-Fluorophenyl)-2-thiourea is 12.61±0.70 [4] [6], indicating that the compound is a very weak acid under aqueous conditions. This pKa value reflects the acidity of the thiourea N-H protons, which can undergo deprotonation only in the presence of strong bases [22] [23]. The relatively high pKa value means that at physiological pH (7.4), the compound exists predominantly in its neutral, protonated form. Deprotonation becomes significant only at highly basic conditions (pH > 12), where the thiourea nitrogen atoms lose their protons to form anionic species [22] [23]. The primary acid-base chemistry of 1-(3-Fluorophenyl)-2-thiourea involves the thiourea functional group, specifically the N-H bonds. The compound contains two N-H groups that can participate in protonation/deprotonation equilibria [22] [23]. The thiourea sulfur atom can act as a weak base, though its basicity is significantly lower than that of oxygen-containing analogs [22] [23]. Deprotonation typically occurs at the N-H groups adjacent to the fluorophenyl substituent, as the electron-withdrawing effect of the fluorine atom increases the acidity of these protons [22] [23]. The deprotonation mechanism involves base-catalyzed hydrogen abstraction, leading to the formation of thiourea anions that can be stabilized through resonance structures [22] [23]. Acute Toxic;Irritant

Compound Name Structure Similarity Unique Features 1-(4-Fluorophenyl)-2-thiourea Similar thiourea backbone Different fluorine substitution affecting activity 1-(3-Chlorophenyl)-2-thiourea Similar thiourea backbone Chlorine substitution may enhance antibacterial properties 1-(4-Dichlorophenyl)-2-thiourea Similar thiourea backbone Enhanced reactivity due to multiple halogens 1-(Phenyl)-2-thiourea Basic thiourea structure Lacks halogen substituents; different activity profile Uniqueness of 1-(3-Fluorophenyl)-2-thiourea

Classification within Thiourea Derivatives

Significance in Organofluorine Chemistry

Research Interest in Fluorinated Thioureas

Thermodynamic Properties

Melting Point (114-117°C)

Source Melting Point (°C) Method Purity Avantor Sciences 113-117 DSC ≥97.5% Thermo Scientific 113-117 Standard 98% ChemicalBook 114-117 Literature Commercial Sigma-Aldrich 114-117 Standard 97% Boiling Point (259.3±42.0°C Predicted)

Thermal Stability Analysis

Solubility Parameters

Solubility in Various Solvents

Solvent Solubility Notes Water Insoluble Hydrophobic interactions predominate Methanol Soluble Hydrogen bonding facilitated Ethanol Soluble Similar polarity matching DMSO Soluble Strong hydrogen bond acceptor Organic solvents Generally soluble Depends on polarity Temperature Dependence of Solubility

Spectroscopic Properties

IR Spectroscopic Fingerprints

Functional Group Frequency (cm⁻¹) Assignment N-H stretch (asym) 3300-3400 NH₂ asymmetric vibration N-H stretch (sym) 3100-3200 NH₂ symmetric vibration N-H bending 1580-1600 NH₂ deformation C=S stretching 1400-1450 Thiocarboxyl vibration C-N stretching 1080-1100 Carbon-nitrogen bond C-F stretching 1200-1300 Carbon-fluorine bond UV-Visible Absorption Characteristics

Fluorescence Properties

Acid-Base Characteristics

pKa Values (12.61±0.70 Predicted)

Protonation/Deprotonation Sites

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Wikipedia

Dates

Explore Compound Types